molecular formula C41H77O9P B1237068 Lipofectin CAS No. 76391-83-8

Lipofectin

Katalognummer: B1237068
CAS-Nummer: 76391-83-8
Molekulargewicht: 745 g/mol
InChI-Schlüssel: HMNZFMSWFCAGGW-XPWSMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lipofectin, also known as this compound, is a useful research compound. Its molecular formula is C41H77O9P and its molecular weight is 745 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: How can researchers optimize Lipofectin concentration and DNA-to-lipid ratios for efficient transfection in fungal models like Neurospora crassa?

Methodological Answer:
For N. crassa, optimal this compound concentrations range between 35–50 µg/ml. Higher concentrations (>50 µg/ml) do not improve efficiency and may reduce viability due to lipid toxicity . DNA-to-lipid ratios should be tested empirically: for example, 1–5 µg DNA combined with 2–25 µg this compound in Opti-MEM® medium, incubated for 10–15 minutes at room temperature to form stable lipid-DNA complexes . Critical parameters include DNA purity (e.g., endotoxin-free plasmids) and avoiding serum during complex formation, as serum proteins can interfere with lipid-DNA binding .

Q. Basic: What experimental controls are essential when comparing this compound-mediated transfection to alternative methods (e.g., calcium phosphate)?

Methodological Answer:
Include (1) a negative control (no DNA or this compound) to assess background transformation, (2) a positive control using a standardized transfection method (e.g., calcium phosphate for mammalian cells), and (3) a this compound-only control to evaluate lipid cytotoxicity. For N. crassa, transformation efficiency is quantified by counting colony-forming units (CFUs) on selective media, normalized to input DNA . Report fold-changes relative to baseline (e.g., this compound improved N. crassa transformation by 3–10x compared to standard protocols ).

Q. Advanced: How do researchers reconcile contradictory data on this compound efficiency across different eukaryotic systems (e.g., yeast vs. mammalian cells)?

Methodological Answer:
Discrepancies arise from species-specific factors:

  • Cell wall composition : this compound is less effective in organisms with robust cell walls (e.g., wild-type N. crassa) unless protoplasts are generated .
  • DNA size : Large DNA fragments (>500 kb) show higher efficiency in yeast (Schizosaccharomyces pombe) but require optimization in filamentous fungi .
  • Lipid-DNA complex stability : Incubation time and temperature affect complex formation. For mammalian cells, 30–45 minutes at room temperature is standard, while fungal protoplasts require shorter incubation (10–15 minutes) .
    To resolve contradictions, replicate protocols precisely and validate using orthogonal methods (e.g., fluorescence microscopy for transfection efficiency ).

Q. Advanced: What mechanistic hypotheses explain this compound’s role in enhancing homologous vs. non-homologous DNA integration?

Methodological Answer:
this compound’s cationic lipid formulation (DOTMA/DOPE) neutralizes DNA’s negative charge, enabling fusion with cell membranes and endosomal escape . For non-homologous integration (e.g., random plasmid insertion in N. crassa), this compound increases cytosolic DNA availability, raising collision rates with host genomes . Homologous integration requires precise homology-directed repair (HDR), which is less dependent on DNA concentration. Studies suggest this compound may suppress HDR in some systems by overwhelming repair machinery with excess DNA . To test this, compare integration patterns using Southern blotting or sequencing in this compound-treated vs. untreated samples .

Q. Advanced: How can researchers troubleshoot low transformation efficiency despite protocol adherence?

Methodological Answer:
Key troubleshooting steps:

  • Protoplast viability : Ensure >80% viability post-Lipofectin treatment via trypan blue exclusion. High lipid concentrations (>50 µg/ml) can lyse protoplasts .
  • DNA quality : Verify integrity via gel electrophoresis; sheared DNA reduces efficiency.
  • PTC (polyethylene glycol) requirement : In N. crassa, PTC is critical for membrane fusion. Omit PTC in a control experiment to confirm its necessity .
  • Timing : Add this compound after DNA-protoplast binding (e.g., 15-minute post-incubation on ice) to avoid premature complex dissociation .

Q. Basic: What are the limitations of this compound in plant or mammalian cell transfection compared to fungal models?

Methodological Answer:
In plant protoplasts, this compound efficiency is highly dependent on cell type. For example, Arabidopsis protoplasts require lower lipid concentrations (10–15 µg/ml) to avoid toxicity . In mammalian cells, serum-free conditions are critical during transfection, but prolonged serum deprivation reduces viability. This compound also struggles with hard-to-transfect cells (e.g., primary neurons), where viral vectors or electroporation are preferred . Always include a cell viability assay (e.g., MTT) when optimizing lipid concentrations .

Q. Advanced: How do researchers validate this compound’s role in stable vs. transient transfection?

Methodological Answer:
For stable transfection:

  • Use selectable markers (e.g., hygromycin resistance) and passage cells for ≥2 weeks to eliminate episomal DNA .
  • Confirm integration via PCR or Southern blotting .
    For transient transfection:
  • Quantify expression at 24–48 hours post-transfection using reporter genes (e.g., GFP) .
  • Normalize data to a co-transfected control (e.g., luciferase) to account for variability in lipid-DNA delivery .

Q. Advanced: What are the ethical and reproducibility considerations when publishing this compound-based studies?

Methodological Answer:

  • Data transparency : Report exact lipid/DNA ratios, incubation times, and cell viability metrics. For example, state whether "5 µg DNA" refers to total or supercoiled plasmid .
  • Conflict of interest : Disclose funding sources (e.g., commercial lipid suppliers) that may bias protocol recommendations .
  • Replication : Deposit raw data (e.g., CFU counts, flow cytometry files) in public repositories. Follow journal guidelines for supplemental materials (e.g., Beilstein Journal’s requirements for experimental details ).

Eigenschaften

CAS-Nummer

76391-83-8

Molekularformel

C41H77O9P

Molekulargewicht

745 g/mol

IUPAC-Name

[3-[hydroxy(2-hydroxyethoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C41H77O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39,42H,3-16,21-38H2,1-2H3,(H,45,46)/b19-17+,20-18+

InChI-Schlüssel

HMNZFMSWFCAGGW-XPWSMXQVSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCC/C=C/CCCCCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyme

1,2-dielaidoylphosphatidylethanolamine
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
1,2-dioleoylglycero-3-phosphoethanolamine
1,2-dioleoylphosphatidylethanolamine
1,2-DOPE
1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine
1-2-DOPE
dioleoyl cephalin
Lipofectin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.